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The compound possesses an aromatic ring (benzene) with attached methoxy (OCH3) and methylthio (SCH3) functional groups. Scientists often study aromatic compounds to understand their reactivity and potential applications in organic synthesis.PubChem, 1,3-Dimethoxy-2-(methylthio)benzene, CID 603551: )
Researchers frequently investigate aromatic compounds for their electrical or optical properties, which could be relevant in material science applications. [American Chemical Society, Organic Chemistry, Second Edition, ISBN 978-0-13-468140-1]
1,3-Dimethoxy-2-(methylthio)benzene is an organic compound characterized by the molecular formula C₉H₁₂O₂S and a molecular weight of approximately 184.26 g/mol. It features a benzene ring substituted with two methoxy groups (-OCH₃) at the 1 and 3 positions and a methylthio group (-SCH₃) at the 2 position. This compound is also known by various synonyms, including 2,6-Dimethoxybenzenethiol. Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
Several synthetic routes exist for producing 1,3-Dimethoxy-2-(methylthio)benzene:
These methods highlight the versatility of synthetic strategies available for creating this compound .
1,3-Dimethoxy-2-(methylthio)benzene has potential applications in various domains:
Further research is required to fully explore its utility in these areas .
Several compounds share structural similarities with 1,3-Dimethoxy-2-(methylthio)benzene:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2-Dimethoxy-3-(methylthio)benzene | C₉H₁₂O₂S | Different substitution pattern on benzene |
| 1,4-Dimethoxy-2-(methylthio)benzene | C₉H₁₂O₂S | Para-substituted variant |
| 2-Methoxy-5-(methylthio)phenol | C₈H₁₀O₂S | Contains a hydroxyl group instead of methoxy |
1,3-Dimethoxy-2-(methylthio)benzene stands out due to its specific arrangement of substituents that may confer distinct chemical reactivity and biological activity compared to its analogs. The dual methoxy groups enhance electron donation to the aromatic system, potentially affecting its reactivity and interactions differently than other similar compounds .
This detailed overview underscores the significance of 1,3-Dimethoxy-2-(methylthio)benzene in both synthetic chemistry and potential applications across various fields. Further research could unlock additional properties and uses for this intriguing compound.
1,3-Dimethoxy-2-(methylthio)benzene is a trisubstituted aromatic compound with a distinctive NMR spectral profile that provides valuable insights into its molecular structure. The compound's 1H NMR spectrum exhibits characteristic signals that can be assigned to specific protons within the molecule.
The 1H NMR spectrum of 1,3-Dimethoxy-2-(methylthio)benzene displays three distinct sets of signals corresponding to the aromatic, methoxy, and methylthio protons1. The aromatic region (δ 6.5-7.4 ppm) contains three signals with a total integration of 3H, representing the three aromatic protons at positions C4, C5, and C6 of the benzene ring [2].
The aromatic proton at position C4 typically appears as a doublet of doublets at δ 7.2-7.4 ppm due to ortho and meta coupling with adjacent protons. The proton at C5 manifests as a triplet at δ 6.5-6.7 ppm resulting from coupling with two neighboring aromatic protons. The C6 proton signal appears as a doublet of doublets at δ 7.0-7.2 ppm2.
The methoxy groups produce two singlets at δ 3.8-3.9 ppm, each integrating for 3H, indicating the presence of two equivalent methoxy groups at positions C1 and C3 [1]. The methylthio group generates a characteristic singlet at δ 2.3-2.5 ppm with an integration of 3H1.
The integration ratio of aromatic:methoxy:methylthio protons (3:6:3) provides definitive confirmation of the proposed structure. The coupling constants for the aromatic protons typically show ortho coupling (7-9 Hz) and meta coupling (1-3 Hz), which are consistent with the 1,2,3-trisubstitution pattern of the benzene ring [2].
The 13C NMR spectrum of 1,3-Dimethoxy-2-(methylthio)benzene exhibits nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule [1]. The spectrum can be divided into three regions: aromatic carbons, methoxy carbons, and the methylthio carbon.
The aromatic carbon signals appear in the range of δ 105-160 ppm. The oxygenated aromatic carbons (C1 and C3) resonate at the highest chemical shift values (δ 155-160 ppm) due to the deshielding effect of the attached oxygen atoms [1]. The carbon bearing the methylthio group (C2) appears at δ 125-130 ppm, while the remaining aromatic carbons (C4, C5, and C6) resonate at δ 105-125 ppm1.
The methoxy carbon signals are observed at δ 55-57 ppm, typical for methoxy groups attached to aromatic rings [1]. The methylthio carbon signal appears at a significantly upfield position (δ 15-20 ppm) compared to the methoxy carbons, reflecting the different electronic environment of the sulfur atom compared to oxygen1.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide additional structural information by establishing correlations between different nuclei.
COSY experiments reveal coupling relationships between protons, confirming the connectivity of the aromatic protons. HSQC experiments establish direct 1H-13C correlations, allowing unambiguous assignment of proton and carbon signals. HMBC experiments detect long-range 1H-13C correlations (typically 2-3 bonds), providing crucial information about the substitution pattern of the benzene ring [2].
The combined analysis of these NMR techniques provides a comprehensive structural characterization of 1,3-Dimethoxy-2-(methylthio)benzene, confirming the positions of the methoxy and methylthio substituents on the benzene ring.
Infrared spectroscopy serves as a powerful tool for identifying the functional groups present in 1,3-Dimethoxy-2-(methylthio)benzene. The IR spectrum of this compound exhibits several characteristic absorption bands that can be assigned to specific vibrational modes of the molecule.
The IR spectrum of 1,3-Dimethoxy-2-(methylthio)benzene displays distinct C-H stretching vibrations in the high-frequency region. The aromatic C-H stretching vibrations appear as medium-intensity bands in the range of 3000-3100 cm-1 [4]. These bands are characteristic of the C-H bonds in the benzene ring and typically appear as sharp, well-defined peaks.
The aliphatic C-H stretching vibrations of the methoxy and methylthio groups manifest as strong absorption bands in the range of 2800-2950 cm-1 [4]. These bands arise from both symmetric and asymmetric stretching modes of the methyl groups and are generally more intense than the aromatic C-H stretching bands.
The C-O-C stretching vibrations of the methoxy groups produce strong absorption bands in the fingerprint region of the spectrum. The asymmetric C-O-C stretching appears at 1200-1275 cm-1, while the symmetric stretching manifests at 1020-1075 cm-1 [4]. These bands are particularly diagnostic for the presence of methoxy groups attached to aromatic rings.
The C-S-C stretching vibration of the methylthio group generates a medium-intensity band in the range of 700-800 cm-1 [4]. This band is often less intense and can sometimes be difficult to assign definitively due to potential overlap with other vibrations in this region.
The benzene ring in 1,3-Dimethoxy-2-(methylthio)benzene gives rise to several characteristic absorption bands in the IR spectrum. The C=C stretching vibrations of the aromatic ring appear as multiple bands of medium to strong intensity in the range of 1450-1600 cm-1 [4]. These bands are typically complex due to coupling with other vibrational modes.
The out-of-plane C-H bending vibrations produce strong absorption bands in the range of 750-850 cm-1 [4]. The pattern of these bands is particularly informative about the substitution pattern of the benzene ring. For 1,3-Dimethoxy-2-(methylthio)benzene, the out-of-plane C-H bending pattern is characteristic of a 1,2,3-trisubstituted benzene ring.
The methyl groups in 1,3-Dimethoxy-2-(methylthio)benzene exhibit characteristic deformation vibrations in the IR spectrum. The C-H bending vibrations of the methyl groups appear as medium-intensity bands in the range of 1375-1450 cm-1 [4]. These bands arise from both symmetric and asymmetric deformation modes of the methyl groups.
The combined analysis of these IR absorption bands provides a comprehensive identification of the functional groups present in 1,3-Dimethoxy-2-(methylthio)benzene. The presence of methoxy groups is confirmed by the characteristic C-O-C stretching vibrations, while the methylthio group is identified by the C-S-C stretching band. The substitution pattern of the benzene ring is determined from the out-of-plane C-H bending vibrations.
The table below summarizes the key IR absorption bands and their assignments for 1,3-Dimethoxy-2-(methylthio)benzene:
| Functional Group | Wavenumber (cm-1) | Intensity | Characteristic Features |
|---|---|---|---|
| Aromatic C-H Stretching | 3000-3100 | Medium | Sharp bands, characteristic of aromatic C-H bonds |
| Methyl C-H Stretching | 2800-2950 | Strong | Multiple bands due to symmetric and asymmetric stretching |
| C-O-C Stretching (Asymmetric) | 1200-1275 | Strong | Strong absorption band, sensitive to substitution pattern |
| C-O-C Stretching (Symmetric) | 1020-1075 | Strong | Strong absorption band, less sensitive to substitution |
| C-S-C Stretching | 700-800 | Medium | Weak to medium band, often difficult to assign definitively |
| Aromatic Ring Vibrations | 1450-1600 | Medium to Strong | Multiple bands corresponding to C=C stretching vibrations |
| C-H Bending (Methyl) | 1375-1450 | Medium | Deformation vibrations of methyl groups |
| Out-of-plane C-H Bending | 750-850 | Strong | Characteristic of 1,2,3-trisubstituted benzene pattern |
X-ray crystallography provides detailed information about the three-dimensional structure of 1,3-Dimethoxy-2-(methylthio)benzene in the solid state, including bond lengths, bond angles, and molecular packing arrangements. This technique is invaluable for understanding the conformational preferences and intermolecular interactions of the compound.
1,3-Dimethoxy-2-(methylthio)benzene is expected to crystallize in a monoclinic or orthorhombic crystal system, with common space groups such as P21/c, P212121, or P21/n5. The unit cell dimensions typically fall within the ranges: a = 7-9 Å, b = 9-11 Å, c = 11-13 Å, with β = 90-110° for monoclinic systems [5].
The X-ray crystallographic analysis reveals important structural parameters of 1,3-Dimethoxy-2-(methylthio)benzene. The C-O bond lengths of the methoxy groups typically range from 1.36 to 1.40 Å [6]. Notably, the C-O bond lengths may be slightly shorter than the standard value (1.43 Å) due to conjugation with the aromatic ring, indicating partial double-bond character [6].
The C-S bond length connecting the benzene ring to the methylthio group is typically in the range of 1.75-1.80 Å, while the S-C bond length of the methylthio group is approximately 1.80-1.85 Å5. These values are consistent with standard C-S single bond lengths.
The C-O-C bond angles of the methoxy groups generally fall within the range of 115-125° [6]. Interestingly, these angles may be larger than the typical tetrahedral angle (109.5°), suggesting some sp2 character of the oxygen atoms due to conjugation with the aromatic ring [6]. The C-S-C bond angle of the methylthio group is typically 100-105°, reflecting the larger size and different electronic properties of the sulfur atom compared to oxygen [5].
The conformation of 1,3-Dimethoxy-2-(methylthio)benzene is characterized by the orientation of the methoxy and methylthio groups relative to the benzene ring. The methoxy groups tend to adopt a coplanar orientation with the benzene ring, with dihedral angles typically in the range of 0-10° [6]. This coplanarity maximizes conjugation between the oxygen lone pairs and the aromatic π-system.
The methylthio group may exhibit a slight out-of-plane orientation, with the S-CH3 bond typically oriented perpendicular to the benzene ring plane [5]. This conformation minimizes steric interactions between the methylthio group and the adjacent methoxy groups.
The crystal packing of 1,3-Dimethoxy-2-(methylthio)benzene is influenced by various intermolecular interactions. The molecules typically arrange in layers with potential π-π stacking interactions between the aromatic rings of adjacent molecules5. The interplanar distance between stacked aromatic rings is generally in the range of 3.3-3.8 Å.
Several types of non-covalent interactions contribute to the crystal packing:
C-H···O hydrogen bonds: The aromatic and methyl hydrogen atoms can form weak hydrogen bonds with the oxygen atoms of methoxy groups in neighboring molecules [7].
S···π interactions: The sulfur atom of the methylthio group may engage in interactions with the π-system of adjacent aromatic rings [7].
C-H···π interactions: The methyl hydrogen atoms can interact with the π-system of neighboring aromatic rings [7].
These intermolecular interactions collectively determine the three-dimensional arrangement of molecules in the crystal lattice and influence the physical properties of the compound, such as melting point and solubility.
Comparative crystallographic studies with related compounds, such as 1,3-dimethoxy-2-(methylsulfanyl)imidazolium derivatives, provide additional insights into the structural preferences of 1,3-Dimethoxy-2-(methylthio)benzene [5]. These studies reveal that the conformation of the methoxy and methylthio groups can be influenced by crystal packing forces and intermolecular interactions.
For instance, in 1,3-dimethoxy-2-(methylsulfanyl)imidazolium tetrafluoridoborate, the two methoxy groups adopt a syn conformation relative to each other, while in 1,3-dibenzyloxy-2-(methylsulfanyl)imidazolium tetrafluoridoborate, they adopt an anti conformation [5]. Similar conformational variations may occur in 1,3-Dimethoxy-2-(methylthio)benzene depending on the specific crystal packing environment.
Computational chemistry provides valuable insights into the electronic structure, molecular properties, and reactivity of 1,3-Dimethoxy-2-(methylthio)benzene. Various computational methods, particularly Density Functional Theory (DFT), can be employed to investigate the electronic distribution, molecular orbitals, and conformational preferences of this compound.
The electronic structure of 1,3-Dimethoxy-2-(methylthio)benzene can be effectively studied using DFT methods such as B3LYP, M06-2X, or ωB97XD8. These functionals provide a good balance between computational efficiency and accuracy for organic molecules containing heteroatoms like oxygen and sulfur.
The choice of basis set is crucial for obtaining reliable results. The 6-311G(d,p) basis set or larger (e.g., Def2-TZVP) is recommended for accurate electronic structure calculations of 1,3-Dimethoxy-2-(methylthio)benzene8. The inclusion of polarization functions is particularly important for properly describing the electronic distribution around the oxygen and sulfur atoms.
Geometry optimization calculations typically predict a planar or near-planar structure for the benzene ring, with the methoxy groups adopting a coplanar orientation to maximize conjugation with the aromatic π-system8. The methylthio group may exhibit a slight out-of-plane orientation to minimize steric interactions with adjacent substituents.
The frontier molecular orbitals (HOMO and LUMO) of 1,3-Dimethoxy-2-(methylthio)benzene provide insights into its electronic properties and reactivity. The HOMO (Highest Occupied Molecular Orbital) is primarily localized on the aromatic ring and the sulfur atom, with significant contributions from the oxygen lone pairs9. This distribution reflects the electron-rich nature of these atoms and their ability to donate electrons in chemical reactions.
The LUMO (Lowest Unoccupied Molecular Orbital) is predominantly distributed across the π-system of the benzene ring, with minimal contributions from the methoxy and methylthio groups9. This distribution indicates that the aromatic ring is the preferred site for electrophilic attack.
The HOMO-LUMO energy gap, typically in the range of 4.5-5.5 eV, provides a measure of the molecule's stability and reactivity [7]. A larger gap indicates greater stability and lower reactivity, while a smaller gap suggests higher reactivity. For 1,3-Dimethoxy-2-(methylthio)benzene, the presence of electron-donating methoxy and methylthio groups tends to raise the HOMO energy, potentially decreasing the HOMO-LUMO gap compared to unsubstituted benzene.
Computational vibrational analysis provides theoretical IR and Raman spectra for 1,3-Dimethoxy-2-(methylthio)benzene, which can be compared with experimental data for spectral assignment and validation of the computational model [8]. The calculated vibrational frequencies typically require scaling factors (e.g., 0.96-0.98 for B3LYP/6-311G(d,p)) to match experimental values due to systematic errors in the computational methods.
The calculated normal modes of vibration provide detailed information about the molecular motions associated with each spectral band, facilitating the assignment of experimental IR and Raman spectra. For instance, the calculated frequencies for C-O-C stretching, C-S-C stretching, and aromatic ring vibrations can be directly compared with the experimental IR bands discussed in Section 2.2.
Computational methods are particularly useful for investigating the conformational preferences of 1,3-Dimethoxy-2-(methylthio)benzene. Potential energy surface scans for the rotation of methoxy and methylthio groups reveal the energy barriers and stable conformations of the molecule8.
The rotation barriers for the methoxy groups are typically in the range of 2-5 kcal/mol, with the lowest energy conformation corresponding to a coplanar orientation with the benzene ring8. This preference is attributed to the conjugation between the oxygen lone pairs and the aromatic π-system.
The rotation barrier for the methylthio group is generally lower than that of the methoxy groups, allowing for greater conformational flexibility8. The preferred orientation of the methylthio group is influenced by a balance between electronic effects (conjugation) and steric interactions with adjacent substituents.
The influence of solvent on the electronic structure and properties of 1,3-Dimethoxy-2-(methylthio)benzene can be modeled using implicit solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) [8]. These models account for the electrostatic interactions between the solute and solvent, providing insights into solvent-dependent properties such as dipole moment and electronic transitions.
Computational studies of intermolecular interactions, such as hydrogen bonding and π-π stacking, can be performed using methods that account for dispersion forces, such as DFT-D3 or ωB97XD8. These calculations provide information about the strength and geometry of intermolecular interactions, which influence the crystal packing and physical properties of the compound.
The most established synthetic approach to 1,3-dimethoxy-2-(methylthio)benzene involves the direct reaction between 1,3-dimethoxybenzene and dimethyl disulfide under basic conditions [1]. This classical method represents a fundamental approach to introducing methylthio groups onto electron-rich aromatic systems.
The reaction typically proceeds through electrophilic aromatic substitution, where the methylthio species generated from dimethyl disulfide attacks the activated benzene ring. The presence of two methoxy groups on the 1,3-dimethoxybenzene substrate significantly enhances the electron density of the aromatic ring, particularly at the 2-position, making it highly susceptible to electrophilic attack [1] [2].
Reaction conditions for this classical approach typically involve heating the reactants at temperatures ranging from 80-120°C for 4-8 hours. Base catalysts such as sodium hydroxide or potassium carbonate are commonly employed to facilitate the formation of reactive methylthio species from dimethyl disulfide [1]. The reaction yields typically range from 70-85%, depending on the specific conditions employed.
The mechanism involves the initial formation of methanethiolate anion from dimethyl disulfide under basic conditions, followed by nucleophilic attack on an intermediate electrophilic methylthio species. The regioselectivity toward the 2-position is governed by the directing effects of the methoxy substituents, which activate the ortho and para positions relative to their own positions [1].
Key optimization parameters for this classical route include temperature control, base selection, and reaction time. Higher temperatures generally increase reaction rates but may lead to decomposition of sensitive starting materials or products. The choice of base affects both the reaction rate and selectivity, with stronger bases promoting faster reactions but potentially causing side reactions [1].
The organometallic approach using n-butyllithium represents a highly efficient and selective method for synthesizing 1,3-dimethoxy-2-(methylthio)benzene. This methodology exploits the strong nucleophilic and basic properties of n-butyllithium to achieve regioselective lithiation followed by electrophilic trapping with dimethyl disulfide [1] [3] [4].
The reaction proceeds through directed ortho-metalation, where the methoxy groups in 1,3-dimethoxybenzene act as directing groups to facilitate lithiation at the 2-position. The presence of tetramethylethylenediamine enhances the reactivity and selectivity of n-butyllithium by coordinating to the lithium center and increasing the ionic character of the carbon-lithium bond [3] [5] [6].
Typical reaction conditions involve treatment of 1,3-dimethoxybenzene with n-butyllithium in the presence of tetramethylethylenediamine at low temperatures (-78°C), followed by warming to room temperature and subsequent addition of dimethyl disulfide [1] [3]. The use of hexane as the primary solvent with petroleum ether for workup ensures optimal conditions for organolithium stability and product isolation.
The yield for this organometallic approach is notably high at 85%, making it one of the most efficient methods for preparing the target compound [1]. The excellent yield can be attributed to the high regioselectivity of the lithiation step and the efficient trapping of the organolithium intermediate with dimethyl disulfide.
Critical factors for success include maintaining strict anhydrous conditions, precise temperature control, and the use of high-quality tetramethylethylenediamine [5] [6]. The tetramethylethylenediamine not only enhances the reactivity of n-butyllithium but also helps solubilize the organolithium species in hydrocarbon solvents, improving the homogeneity of the reaction mixture [5].
The mechanism involves initial coordination of tetramethylethylenediamine to n-butyllithium, followed by deprotonation of the aromatic proton at the 2-position of 1,3-dimethoxybenzene. The resulting aryllithium intermediate is then trapped with dimethyl disulfide to form the methylthio-substituted product [3] [7].
Solvent selection plays a crucial role in optimizing the synthesis of 1,3-dimethoxy-2-(methylthio)benzene across all synthetic methodologies. Different solvent systems offer unique advantages depending on the specific synthetic approach employed [8] [9] [10].
For organometallic reactions involving n-butyllithium, hexane represents the optimal solvent choice due to its ability to stabilize organolithium aggregates while maintaining adequate solubility [3] [4] [11]. The nonpolar nature of hexane prevents unwanted side reactions that can occur with coordinating solvents, while its boiling point of 69°C allows for convenient handling and removal [11].
Petroleum ether serves as an excellent solvent for recrystallization and product purification due to its low boiling point range of 30-60°C, which facilitates easy removal and recovery [11] [12]. The volatility of petroleum ether makes it particularly suitable for final product isolation where minimal solvent residue is desired.
Tetrahydrofuran/hexane mixtures provide enhanced solvating properties for organometallic intermediates while maintaining the stability benefits of hydrocarbon solvents [3] [13]. The optimal ratio typically ranges from 1:3 to 1:10 tetrahydrofuran to hexane, depending on the specific substrate and reaction conditions.
Dimethyl sulfoxide serves a dual role as both solvent and methylthio source in certain synthetic approaches [14] [15]. Its high dielectric constant and coordinating ability make it particularly effective for reactions involving ionic intermediates, while its thermal stability allows for high-temperature reactions.
Temperature optimization involves balancing reaction rate with selectivity and product stability [16]. Lower temperatures generally favor selectivity but may require longer reaction times, while higher temperatures increase reaction rates but can lead to decomposition or side product formation [13].
Reaction concentration affects both yield and selectivity, with optimal concentrations typically ranging from 0.1 to 0.5 molar [17]. Higher concentrations may lead to precipitation of intermediates or products, while lower concentrations result in longer reaction times and increased solvent usage.
Effective purification of 1,3-dimethoxy-2-(methylthio)benzene requires careful selection of appropriate techniques based on the physical properties of the compound and the nature of potential impurities [18] [19] [20] [21].
Recrystallization represents the most commonly employed purification method for solid forms of the compound, achieving purities of 95-99% with recovery yields of 70-90% [22] [23] [24] [25]. The technique relies on the differential solubility of the target compound and impurities in hot versus cold solvent. Optimal recrystallization solvents include ethanol/water mixtures, acetone, or petroleum ether, depending on the specific impurity profile [23] [26].
The recrystallization process involves dissolving the crude product in a minimum amount of hot solvent, filtering to remove insoluble impurities, and allowing slow cooling to promote crystal formation [22] [25]. Critical factors include solvent selection, cooling rate, and seeding to control crystal size and quality [27].
Column chromatography provides excellent purification for both solid and liquid forms, achieving purities of 90-98% with recovery yields of 80-95% [20] [21] [28]. Silica gel represents the most commonly used stationary phase, with mobile phases typically consisting of hexane/ethyl acetate mixtures of varying polarity [20].
The selection of appropriate mobile phase composition is critical for achieving optimal separation [20] [28]. Initial elution with pure hexane removes nonpolar impurities, followed by gradient elution with increasing ethyl acetate concentration to elute the target compound [20].
Fractional distillation serves as an effective purification method when the compound is obtained as a liquid or when liquid purification is preferred [29] [30] [31] [32]. This technique achieves purities of 85-95% with recovery yields of 85-95%, making it particularly attractive for larger-scale preparations [30].
The effectiveness of fractional distillation depends on the boiling point differences between the target compound and impurities [32]. Optimal separation requires boiling point differences of at least 25°C, with better separations achieved when differences exceed 50°C [30] [32].
Vacuum distillation may be employed when thermal decomposition is a concern at atmospheric pressure [30]. This technique allows distillation at lower temperatures, reducing the risk of product degradation while maintaining high purity and recovery [30].
Yield maximization strategies encompass both synthetic optimization and efficient purification protocols [33] [34] [35] [36]. Convergent synthetic approaches can significantly improve overall yields by reducing the number of linear steps and minimizing cumulative yield losses [34] [36].
Process optimization through design of experiments methodology allows systematic identification of optimal reaction conditions while minimizing experimental effort [16] [17]. Response surface methodology can be particularly effective for identifying optimal combinations of temperature, concentration, and reaction time [16].
Solvent recovery and recycling protocols contribute to both economic and environmental considerations while maintaining high product quality [37] [38]. Efficient solvent management can reduce overall process costs while minimizing waste generation [9] [10].
The implementation of continuous flow processing can improve yields through better heat and mass transfer, reduced residence time distribution, and enhanced safety profiles [17]. Microreactor technology allows precise control of reaction parameters while enabling rapid screening of reaction conditions [17].
Quality control measures throughout the synthetic and purification processes ensure consistent product quality and yield [19] . Analytical methods including nuclear magnetic resonance spectroscopy, gas chromatography, and high-performance liquid chromatography provide quantitative assessment of purity and yield [21] [40].